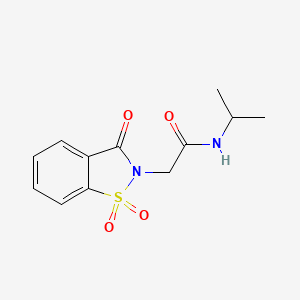

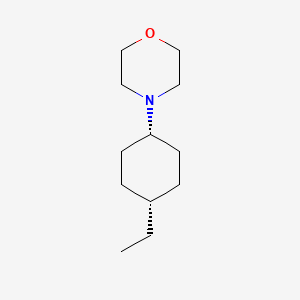

![molecular formula C17H20N2O3S2 B5654075 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5654075.png)

1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds containing the piperazine moiety are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The sulfonyl and thienylcarbonyl groups attached to the piperazine ring can potentially modify the chemical and physical properties of the molecule, making it a candidate for further pharmacological or material science studies.

Synthesis Analysis

The synthesis of related sulfonyl-piperazine derivatives involves nucleophilic substitution reactions, where piperazine acts as a nucleophile towards activated sulfonyl chlorides or sulfonylating agents. This reaction is typically followed by coupling with carbonyl-containing compounds like thienylcarbonyl chlorides under controlled conditions to achieve the desired product (Khan et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds typically reveals a chair conformation of the piperazine ring, which is a common feature due to its saturated heterocyclic nature. The sulfonyl and carbonyl groups can introduce molecular asymmetry, influencing the overall molecular conformation and potentially the crystal packing in the solid state (Wang et al., 2004).

Chemical Reactions and Properties

The presence of sulfonyl and thienylcarbonyl groups in piperazine derivatives allows for a variety of chemical reactions, including further substitution reactions, sulfonamide formation, and nucleophilic attacks at the carbonyl carbon. These reactions can be utilized for the synthesis of complex molecules with potential biological activities (Borrmann et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by the nature of the substituents. Sulfonyl groups tend to increase the polarity of the molecule, affecting its solubility in organic solvents and water. The introduction of the thienylcarbonyl group might further modulate these properties, potentially enhancing the compound's utility in various applications (Naveen et al., 2015).

Chemical Properties Analysis

Chemically, the sulfonyl and carbonyl functionalities present in the compound can engage in hydrogen bonding, both as hydrogen bond acceptors. This feature is crucial for the biological activity of such molecules, as it can facilitate interactions with biological targets. Moreover, the electron-withdrawing nature of these groups can affect the electron density on the piperazine nitrogen atoms, potentially influencing the compound's reactivity and binding affinity to biological receptors (Arbi et al., 2017).

作用機序

Target of Action

The primary targets of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . These targets play a crucial role in regulating mood, anxiety, and cognition among other functions.

Mode of Action

The compound interacts with its targets in a multimodal manner . It displays antagonistic properties at 5-HT(3A) and 5-HT(7) receptors, partial agonist properties at 5-HT(1B) receptors, agonistic properties at 5-HT(1A) receptors, and potent inhibition of SERT . This means it can both enhance and inhibit the activity of these targets depending on their type and role in the serotonin system.

Biochemical Pathways

The compound’s interaction with its targets affects the serotonin system, a key biochemical pathway in the brain. By modulating the activity of various 5-HT receptors and inhibiting SERT, it can influence the concentration of serotonin in the synaptic cleft . This can lead to downstream effects on mood, anxiety, and cognition.

Pharmacokinetics

Its ability to significantly increase extracellular 5-ht levels in the brain after acute and 3 days of treatment suggests it has good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include increased serotonin levels in the synaptic cleft and modulated activity of various 5-HT receptors . These effects can lead to changes in mood, anxiety, and cognition.

将来の方向性

特性

IUPAC Name |

[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPPYFZRVUKUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

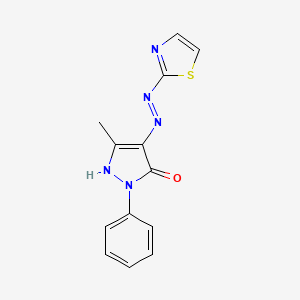

![1-(5-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5654011.png)

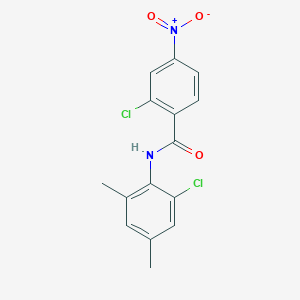

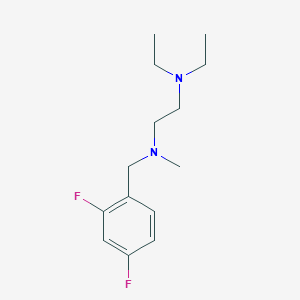

![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)

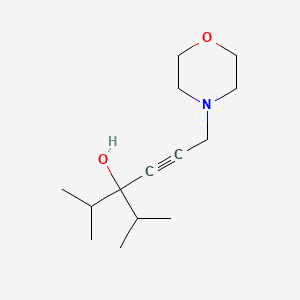

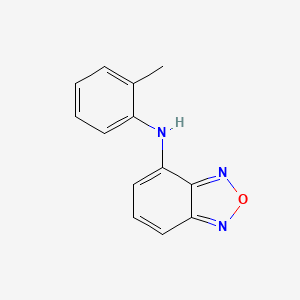

![3-{[4-(2-amino-6-methyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5654053.png)

![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5654060.png)

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5654065.png)

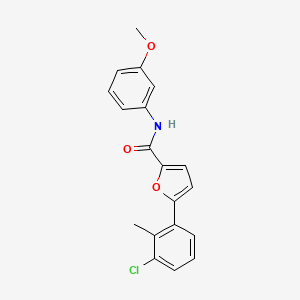

![ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5654092.png)